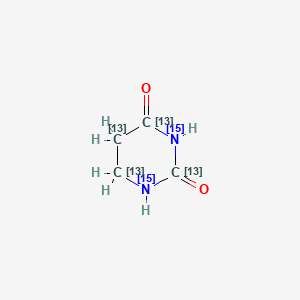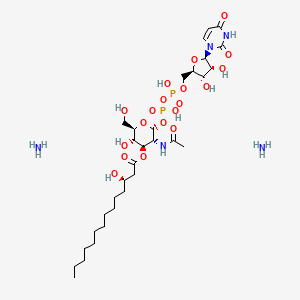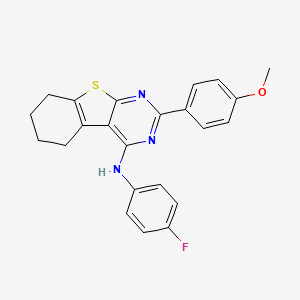
n-Benzyl-tert-butyl-d9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Benzyl-tert-butyl-d9-amine is a deuterated amine compound with the molecular formula C11H8D9N and a molecular weight of 172.32. It is a derivative of n-Benzyl-tert-butylamine, where the hydrogen atoms in the tert-butyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-tert-butyl-d9-amine typically involves the reaction of benzyl chloride with tert-butylamine in the presence of a deuterating agent. One common method involves the use of deuterated ammonia or deuterated water to introduce deuterium atoms into the tert-butyl group. The reaction is usually carried out under controlled conditions to ensure high isotopic purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced deuteration techniques to achieve the desired isotopic enrichment. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
n-Benzyl-tert-butyl-d9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding hydroxylamine and nitrone.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Hydroxylamine and nitrone.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
n-Benzyl-tert-butyl-d9-amine is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Used in metabolic studies to trace the pathways of amine metabolism.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Used in the synthesis of deuterated compounds for various industrial applications
Mécanisme D'action
The mechanism of action of n-Benzyl-tert-butyl-d9-amine involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to differences in metabolic pathways and reaction kinetics compared to non-deuterated analogs. This property makes it valuable in studying isotope effects and reaction mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Benzyl-tert-butylamine
- n-Benzyl-n-butylamine
- n-Benzyl-2,3,4,5,6-d5-chloride
- Benzyl-2,3,4,5,6-d5-trans-cinnamate
Uniqueness
n-Benzyl-tert-butyl-d9-amine is unique due to its high isotopic enrichment with deuterium atoms. This property makes it particularly useful in NMR spectroscopy and other analytical techniques where isotopic labeling is required. Compared to its non-deuterated analogs, it provides more detailed insights into reaction mechanisms and metabolic pathways .
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
N-benzyl-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3/i1D3,2D3,3D3 |
Clé InChI |
DLSOILHAKCBARI-GQALSZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12E,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12389982.png)

![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12390011.png)

![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)
